![molecular formula C23H23N3O4 B2354399 N-benzyl-2-(3-butyl-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl)acetamide CAS No. 887224-65-9](/img/structure/B2354399.png)
N-benzyl-2-(3-butyl-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl)acetamide
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Overview
Description
N-benzyl-2-(3-butyl-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
Target of Action
The primary targets of N-benzyl-2-(3-butyl-2,4-dioxo-1It is known that pyridopyrimidine derivatives, which share a similar structure, have shown therapeutic interest and have been used on several therapeutic targets .
Mode of Action
It is known that compounds with similar structures interact with their targets, leading to changes that result in therapeutic effects .
Biochemical Pathways
Similar compounds have been shown to have biological potential and have been studied in the development of new therapies .
Result of Action
Compounds with similar structures have shown therapeutic potential in various areas, including antiviral, antimicrobial, and antitumor activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound.
Advantages and Limitations for Lab Experiments
The advantages of using N-benzyl-2-(3-butyl-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl)acetamide in lab experiments include its potent inhibitory activity against various enzymes, its ability to modulate cellular processes, and its potential applications in drug discovery. However, its limitations include its low solubility in water, which can make it difficult to work with in certain experimental settings.
Future Directions
There are several future directions for research on N-benzyl-2-(3-butyl-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl)acetamide, including the development of more efficient synthesis methods, the identification of new target enzymes, and the exploration of its potential applications in other fields, such as agriculture and environmental science. Additionally, further studies are needed to elucidate the compound's mechanism of action and to evaluate its safety and efficacy in various animal models.
Synthesis Methods
N-benzyl-2-(3-butyl-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl)acetamide can be synthesized using a multi-step process that involves the reaction of 3-butyl-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidine-1-carboxylic acid with benzylamine and acetic anhydride. The resulting product is then purified using column chromatography to obtain the final compound.
Scientific Research Applications
N-benzyl-2-(3-butyl-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl)acetamide has been studied extensively for its potential applications in various fields, including medicinal chemistry, drug discovery, and chemical biology. It has been shown to exhibit potent inhibitory activity against several enzymes, including protein kinases and histone deacetylases, which are involved in various cellular processes.
properties
IUPAC Name |
N-benzyl-2-(3-butyl-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4/c1-2-3-13-25-22(28)21-20(17-11-7-8-12-18(17)30-21)26(23(25)29)15-19(27)24-14-16-9-5-4-6-10-16/h4-12H,2-3,13-15H2,1H3,(H,24,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWQXUXCAOCQCPT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C3=CC=CC=C3O2)N(C1=O)CC(=O)NCC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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